Cas no 1261449-46-0 (2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone)

2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone
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- インチ: 1S/C10H8ClF2IO/c1-5(11)9(15)6-2-3-8(14)7(4-6)10(12)13/h2-5,10H,1H3
- InChIKey: CSBGAOWENVMDAM-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(C(C(C)Cl)=O)=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 238
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013004786-250mg |
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone |
1261449-46-0 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A013004786-500mg |
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone |
1261449-46-0 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A013004786-1g |
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone |
1261449-46-0 | 97% | 1g |
$1475.10 | 2023-09-03 |
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone 関連文献
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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6. Book reviews
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenoneに関する追加情報
Professional Introduction to 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone (CAS No. 1261449-46-0)
2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone, with the CAS number 1261449-46-0, is a significant compound in the field of synthetic chemistry and pharmaceutical research. This molecule, characterized by its chloro and iodo substituents along with a difluoromethyl group, has garnered attention due to its versatile applications in the development of novel agrochemicals and pharmaceuticals. The unique structural features of this compound make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions that are pivotal for constructing complex molecular architectures.
The compound's molecular structure, featuring a propiophenone core, facilitates its role as a building block in the synthesis of various heterocyclic compounds. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it an excellent candidate for further functionalization. In recent years, the demand for high-purity intermediates in drug discovery has led to increased interest in compounds like 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone, as they provide chemists with the flexibility needed to explore diverse chemical spaces.
Recent advancements in synthetic methodologies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. The iodo and chloro substituents in 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone are particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the construction of biaryl structures, which are prevalent in many biologically active molecules. The incorporation of a difluoromethyl group further enhances the compound's utility, as this moiety is known to improve metabolic stability and binding affinity in drug candidates.
In the context of pharmaceutical research, 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone has been utilized in the synthesis of various lead compounds. For instance, its application in generating fluorinated aryl ethers has shown promise in developing antiviral and anticancer agents. The ability to introduce fluorine atoms at specific positions within a molecule is crucial for modulating its pharmacokinetic properties. The compound's reactivity also allows for the exploration of novel therapeutic avenues by enabling the rapid assembly of complex scaffolds.
The use of computational chemistry has further accelerated the development of new synthetic strategies involving 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone. Molecular modeling studies have helped predict optimal reaction conditions and intermediates, reducing the time and resources required for experimental trials. This integration of computational tools with traditional synthetic chemistry has been instrumental in streamlining the drug discovery process. Additionally, green chemistry principles have guided the development of more sustainable synthetic routes, minimizing waste and hazardous byproducts.
The versatility of 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone extends beyond pharmaceutical applications. In agrochemical research, this compound has been explored as a precursor for developing novel pesticides and herbicides. The structural motifs present in this molecule are similar to those found in many commercially available agrochemicals, suggesting its potential as a cost-effective alternative for large-scale synthesis. Furthermore, its compatibility with various coupling reactions makes it a valuable tool for designing next-generation crop protection agents that are both effective and environmentally friendly.
The future prospects of 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone are promising, given its broad utility across multiple domains of chemical research. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Ongoing research efforts aim to expand its role in drug discovery by exploring novel reaction pathways and functionalization strategies. Moreover, collaborations between academia and industry are expected to drive innovation, leading to more efficient and sustainable use of this versatile intermediate.
In conclusion, 2-Chloro-3'-(difluoromethyl)-4'-iodopropiophenone (CAS No. 1261449-46-0) represents a critical component in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for researchers working on pharmaceuticals, agrochemicals, and materials science. As scientific understanding advances and new technologies emerge, the importance of this compound is likely to grow further, solidifying its position as a cornerstone of synthetic chemistry.
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